

A Technical Guide to the Spectroscopic Data of 4-Isobutoxybenzohydrazide

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Compound of Interest

Compound Name: 4-Isobutoxybenzohydrazide

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Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data for **4-Isobutoxybenzohydrazide**, a compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of **4-Isobutoxybenzohydrazide** are also provided to facilitate its preparation and characterization.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **4-Isobutoxybenzohydrazide**. This data has been estimated using established spectroscopic principles and by referencing data for structurally similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data provides insights into the molecular structure of **4-Isobutoxybenzohydrazide**. The ¹H NMR spectrum is expected to show distinct signals for the aromatic, isobutoxy, and hydrazide protons. The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

Table 1: Predicted ^1H NMR Data for **4-Isobutoxybenzohydrazide** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	Singlet	1H	-C(O)NH-
~7.80	Doublet	2H	Ar-H (ortho to C=O)
~6.95	Doublet	2H	Ar-H (ortho to -O)
~4.40	Broad Singlet	2H	-NH ₂
~3.80	Doublet	2H	-O-CH ₂ -
~2.05	Multiplet	1H	-CH(CH ₃) ₂
~0.98	Doublet	6H	-CH(CH ₃) ₂

Table 2: Predicted ^{13}C NMR Data for **4-Isobutoxybenzohydrazide** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Carbon Assignment
~165.5	C=O
~162.0	Ar-C (para to C=O)
~129.0	Ar-CH (ortho to C=O)
~125.0	Ar-C (ipso to C=O)
~114.5	Ar-CH (ortho to -O)
~74.0	-O-CH ₂ -
~28.0	-CH(CH ₃) ₂
~19.0	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

The IR spectrum of **4-Isobutoxybenzohydrazide** is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Bands for **4-Isobutoxybenzohydrazide**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3300 - 3200	Strong, Broad	N-H	Stretching (Amide)
~3050	Medium	Aromatic C-H	Stretching
~2960 - 2870	Medium-Strong	Aliphatic C-H	Stretching
~1640	Strong	C=O	Stretching (Amide I)
~1610, ~1510	Medium-Strong	Aromatic C=C	Stretching
~1540	Medium	N-H	Bending (Amide II)
~1250	Strong	Ar-O-C	Asymmetric Stretching
~1050	Medium	C-O	Stretching
~840	Strong	p-substituted Ar	C-H Out-of-plane Bending

Mass Spectrometry (MS)

The mass spectrum of **4-Isobutoxybenzohydrazide** under electron ionization (EI) is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **4-Isobutoxybenzohydrazide**

m/z	Predicted Fragment
208	$[M]^+$ (Molecular Ion)
177	$[M - \text{NHNH}_2]^+$
151	$[M - \text{C}_4\text{H}_9\text{O}]^+$
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$
93	$[\text{C}_6\text{H}_5\text{O}]^+$
77	$[\text{C}_6\text{H}_5]^+$
57	$[\text{C}_4\text{H}_9]^+$

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **4-Isobutoxybenzohydrazide**. These should be adapted and optimized based on laboratory conditions and available equipment.

Synthesis of 4-Isobutoxybenzohydrazide

This procedure outlines the synthesis from the corresponding ester.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add ethyl 4-isobutoxybenzoate (1 equivalent).
- **Solvent and Reagent Addition:** Add ethanol as a solvent, followed by an excess of hydrazine hydrate (typically 3-5 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield **4-Isobutoxybenzohydrazide** as a solid.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4-Isobutoxybenzohydrazide** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry NMR tube.[\[1\]](#)[\[2\]](#)[\[3\]](#)
Ensure the solid is fully dissolved.
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation (Solid):** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[\[4\]](#)[\[5\]](#)
 - **KBr Pellet:** Grind a small amount of **4-Isobutoxybenzohydrazide** with dry KBr powder and press into a thin, transparent pellet.
 - **ATR:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background subtraction and identify the characteristic absorption peaks.

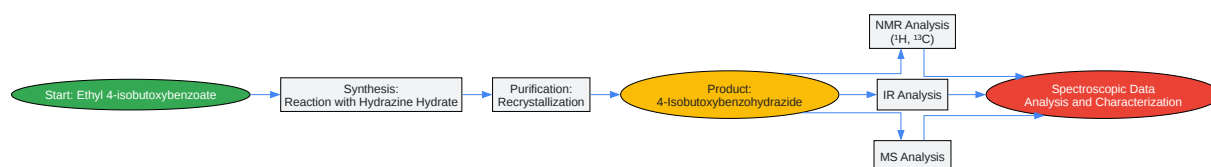
Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of **4-Isobutoxybenzohydrazide** into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

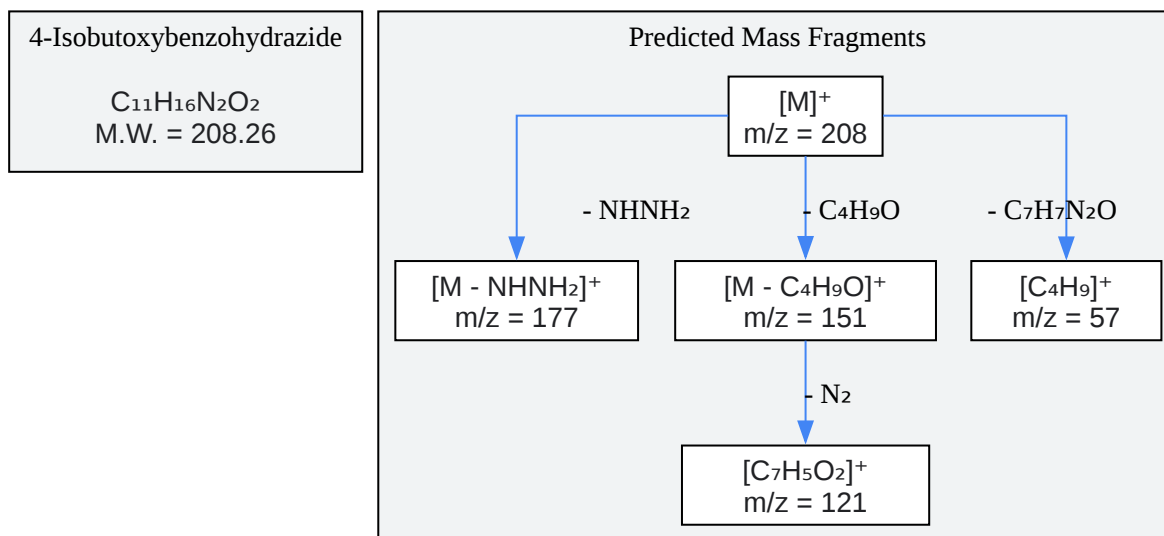
Experimental Workflow



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Caption: General workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Predicted MS Fragmentation



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Caption: Structure and predicted MS fragmentation of **4-Isobutoxybenzohydrazide**.

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